

Technical Guide: 3-Iodothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-iodothiophene-2-carboxylic Acid

CAS No.: 60166-84-9

Cat. No.: B1585870

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Molecular Scaffold Analysis, Synthetic Optimization, and Pharmacophore Integration

Executive Summary

In the landscape of heterocyclic drug discovery, **3-iodothiophene-2-carboxylic acid** (CAS: 60166-84-9) represents a critical "ortho-functionalized" scaffold. Unlike its more common isomer, 5-iodothiophene-2-carboxylic acid, the 3-iodo variant offers a unique geometry for designing fused tricyclic systems and sterically constrained biaryls. This guide provides a rigorous analysis of its physicochemical profile, a validated protocol for its regioselective synthesis (avoiding the notorious "halogen dance"), and its application in high-value transition-metal catalyzed couplings.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight calculations are non-negotiable in high-throughput screening (HTS) and stoichiometric reagent loading. For **3-iodothiophene-2-carboxylic acid**, the iodine atom introduces significant mass and a unique isotopic signature.

Fundamental Constants

Parameter	Value	Technical Note
Molecular Formula	C ₅ H ₃ I O ₂ S	
Average Molecular Weight	254.05 g/mol	Used for molarity calculations in bench chemistry.
Monoisotopic Mass	253.8898 g/mol	Critical for HRMS (High-Resolution Mass Spec) identification.
Exact Mass	253.89 g/mol	Based on ¹² C, ¹ H, ¹²⁷ I, ¹⁶ O, ³² S.
ClogP	-2.4	Moderate lipophilicity; suitable for CNS-active lead fragments.
pKa (Predicted)	-3.2 - 3.5	More acidic than benzoic acid (4.2) due to the electron-withdrawing thiophene ring and ortho-iodine inductive effect.

Isotopic Distribution Impact

In Mass Spectrometry, the presence of Sulfur (³²S/³⁴S ratio ~95:4) and Iodine (monoisotopic ¹²⁷I) creates a distinct M+2 peak.

- M+ Peak (253.9): 100% relative abundance.
- M+2 Peak (255.9): ~4.5% relative abundance (attributed to ³⁴S).
- Analyst Note: Unlike chloro- or bromo- compounds, there is no M+2 doublet of equal intensity. The Iodine signal is a singlet defect, simplifying spectral interpretation.

Part 2: Synthetic Routes & "Expert" Optimization

The Regioselectivity Challenge

The synthesis of **3-iodothiophene-2-carboxylic acid** is chemically non-trivial due to the Halogen Dance phenomenon.

- Direct Iodination: Treating thiophene-2-carboxylic acid with electrophilic iodine () preferentially targets the C5 position (alpha to sulfur), yielding the unwanted 5-iodo isomer.
- The Solution: We must utilize Directed Ortho-Metalation (DoM) on 3-iodothiophene. However, 3-iodothiophene is prone to base-catalyzed halogen migration (scrambling) if thermodynamic control takes over.

Validated Protocol: Kinetic Control via DoM

To synthesize the target successfully, one must operate under strict kinetic control to deprotonate C2 without triggering the migration of the iodine atom.

Reagents:

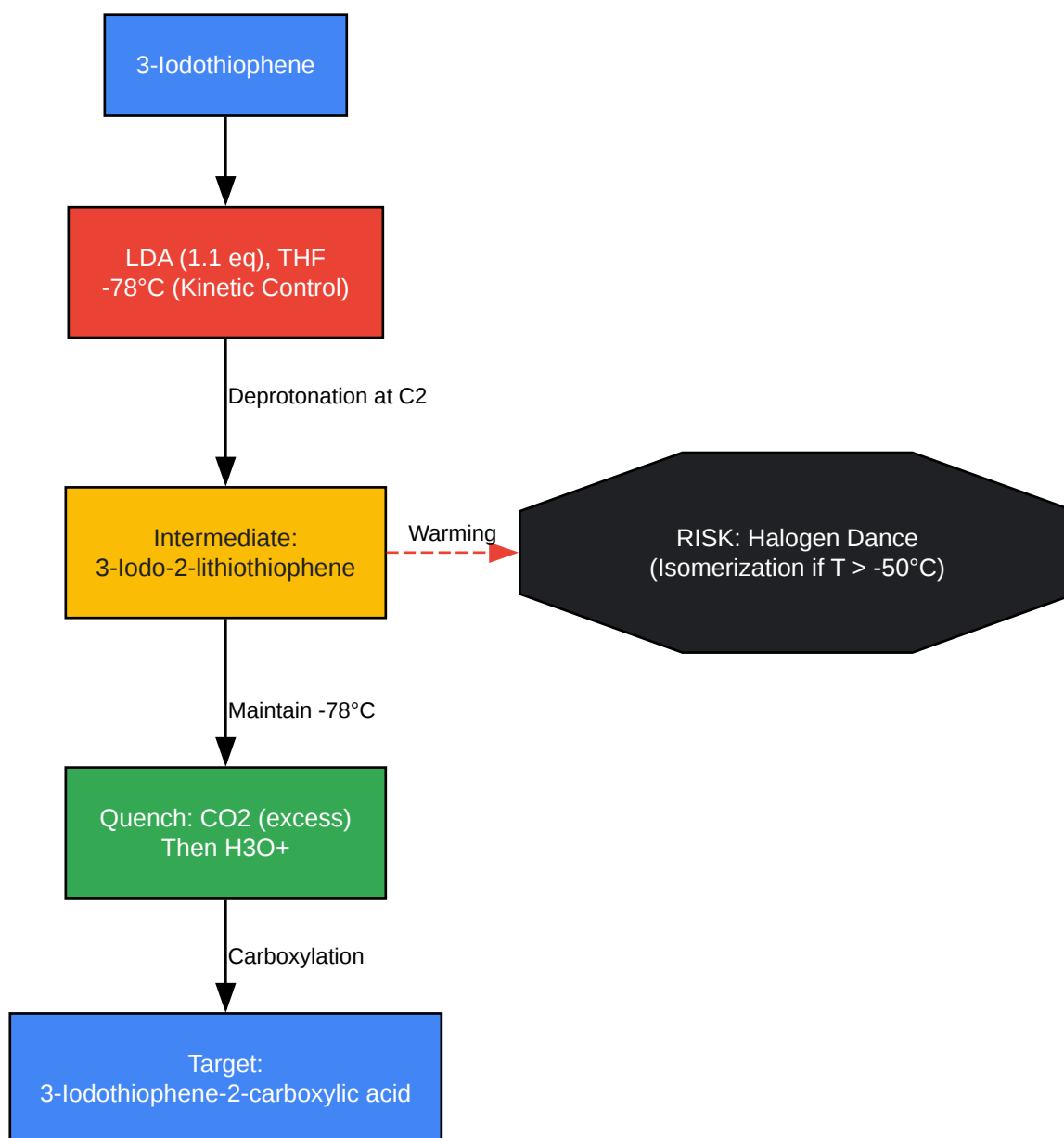
- Substrate: 3-Iodothiophene (1.0 eq)
- Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Freshly prepared is preferred.
- Quench: Dry
gas or solid dry ice.
- Solvent: Anhydrous THF.

Step-by-Step Methodology:

- System Prep: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF.
- Base Formation: Add diisopropylamine and cool to -78°C . Add $n\text{-BuLi}$ dropwise. Stir for 30 mins to generate LDA in situ.
- Substrate Addition (CRITICAL): Add 3-iodothiophene (dissolved in THF) dropwise at -78°C .

- Expert Insight: The proton at C2 is the most acidic (flanked by S and I). Deprotonation occurs here.^[1] You must keep the temperature below -70°C . If it warms to -40°C , the lithiated species will undergo "halogen dance," moving the Lithium to C4 or C5 and the Iodine to C2, resulting in inseparable mixtures.
- The Trap: Stir for 45 minutes at -78°C . Then, bubble excess dry gas through the solution (or pour onto crushed dry ice).
- Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc. The product precipitates as an off-white solid.

Visualization of the Synthetic Logic



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Figure 1: Kinetic control pathway for regioselective synthesis. The red dashed line indicates the thermodynamic trap (halogen dance) that must be avoided by maintaining cryogenic temperatures.

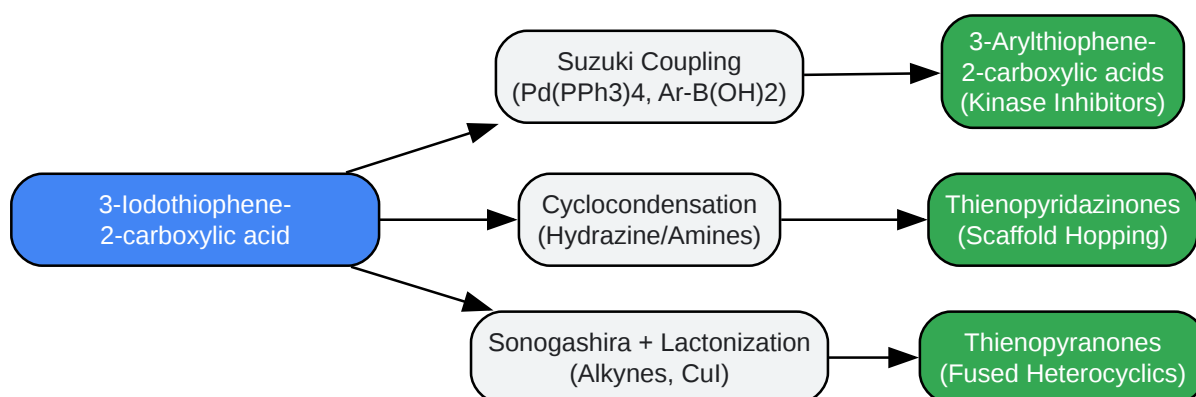
Part 3: Reactivity & Applications in Drug Design

Once synthesized, **3-iodothiophene-2-carboxylic acid** serves as a versatile linchpin for constructing complex pharmacophores. The iodine atom is a "handle" for cross-coupling, while the carboxylic acid directs regioselectivity or forms heterocycles.

Key Transformations

- Suzuki-Miyaura Coupling: The C3-Iodine bond is highly reactive toward Pd(0). Coupling with aryl boronic acids creates 3-arylthiophene-2-carboxylic acids. These are bioisosteres of ortho-substituted benzoic acids (common in NSAIDs and kinase inhibitors).
- Decarboxylative Cross-Coupling: Recent advances allow the removal of the -COOH group after it has served its directing purpose, or using it as a leaving group to install other functionalities.
- Fused Ring Synthesis:
 - Thienopyranones: Reaction with alkynes via Sonogashira coupling followed by cyclization.
 - Thieno[2,3-d]pyridazinones: Reaction with hydrazine derivatives.

Divergent Synthesis Workflow



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Figure 2: Divergent synthetic utility. The scaffold allows access to three distinct classes of medicinal chemistry targets via Palladium and Copper catalysis.

Part 4: Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral fingerprints must be observed.

Proton NMR ($^1\text{H-NMR}$) in DMSO-d_6

The thiophene ring protons show a characteristic AX spin system (or AB depending on field strength).

- 7.60 - 7.70 ppm (d, $J = 5.2$ Hz): Proton at C5. It is more deshielded due to the adjacent Sulfur.
- 7.20 - 7.30 ppm (d, $J = 5.2$ Hz): Proton at C4.
- 13.0 - 13.5 ppm (broad s): Carboxylic acid proton (-COOH).
- Validation Check: If you see a singlet or different coupling constants, you may have isomerized to the 4-iodo or 5-iodo species.

Carbon NMR ($^{13}\text{C-NMR}$)

- C=O: ~163 ppm.
- C-I (C3): ~80-90 ppm (Significant upfield shift due to the "Heavy Atom Effect" of Iodine). This is the diagnostic peak.
- C-S (C2/C5): Downfield aromatic region (130-140 ppm).

References

- Regioselective Lithiation of 3-Iodothiophene: Schlosser, M. et al. "Halogen Dance" reactions on thiophenes and the kinetic control of lithiation. *Journal of Organic Chemistry*. (General reference for Halogen Dance mechanics).
- Molecular Properties & CAS Data: PubChem Compound Summary for CID 2759869 (Methyl ester derivative/Parent Acid). National Center for Biotechnology Information. [[Link](#)]
- Applications in Iodolactonization: Larock, R. C. et al. "Synthesis of Fused Heterocycles via Iodolactonization." *Journal of Organic Chemistry*. (Contextualizes the use of **3-iodothiophene-2-carboxylic acid** in fused ring formation).

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Sources

- 1. nbinno.com [nbinno.com]
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